molecular formula C7H5BrClNO2 B1338489 2-(Bromomethyl)-4-chloro-1-nitrobenzene CAS No. 31577-25-0

2-(Bromomethyl)-4-chloro-1-nitrobenzene

Cat. No.: B1338489
CAS No.: 31577-25-0
M. Wt: 250.48 g/mol
InChI Key: BHAYQRXZTHPSEK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAYQRXZTHPSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497559
Record name 2-(Bromomethyl)-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31577-25-0
Record name 2-(Bromomethyl)-4-chloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Nitro-5-chlorotoluene (6.0 g, 35.0 mmol), 1,3-dibromo-5,5-dimethyl hydantoin (10.6 g, 37.1 mmol), and 1,1-azobis-(cyclohexanecarbonitrile) (VAZO 88, 400 mg, 16 μmol) were combined in 275 mL of C6H5Cl and stirred. Glacial acetic acid (200 μL) was added and the reaction was heated to 40° C. for 120 h. The reaction was washed with 150 mL of warm saturated bicarbonate, extracted with warm bicarbonate (4×150 mL) and washed with water (150 mL). The organic layer was dried over MgSO4 and the solvent was removed to yield a pink-red oily solid that consists of 2-nitro-5-chlorotoluene (˜40%) and the desired product (˜60%) and can be carried on to the next reaction without further purification. Flash chromatography on silica gel (25:1 hexanes:EtOAc) yields the pure brominated product as a brown solid (38%). 1H NMR (CDCl3, 300 MHz) δ 8.0 (1H, dd), 7.56 (1H, d), 7.45 (1H, dd), 4.79 (2H, s). 13C NMR (CDCl3, 300 MHz) δ 28.43, 127.02, 129.61, 132.37, 134.64, 139.91, 145.96. FTIR (KBr, cm−1) 1604, 1569, 1522, 1474, 1443, 1338, 1306, 1227, 1202, 1109, 1064, 908, 827, 757, 706.93, 827, 757, 707, 685, 524. HRMS (EI) calcd M+, 248.9187; found, 248.9186.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
200 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
275 mL
Type
solvent
Reaction Step Six
Yield
60%

Synthesis routes and methods II

Procedure details

5.61 g of 5-chloro-2-nitrobenzyl alcohol is mixed with 9.1 g of triphenylphosphine in 100 ml of dichloromethane. To this solution 6.1 g of N-bromosuccinimide is added portionwise over 5 minutes (to avoid foaming as the reaction warms to ca. 50° C.). After stirring 30 minutes 10 wt % of both triphenylphosphine (900 mg) and N-bromosuccinimide (600 mg) are added. After an additional 30 minutes stirring the reaction mixture is concentrated to approximately 10 ml, poured on a bed of Celite®, and then rinsed through with 0.1% methanol in dichloromethane. Evaporation of the filtrate provides 2.43 g of 5-chloro-2-nitrobenzyl bromide as a light yellow oil. 1H-NMR (500 MHz, CDCl3) δ (ppm) 4.806 (s, 2H), 7.457-7.479 (dd, 1H), 7.589-7.593 (s, 1H), 8.033-8.051 (d, 1H).
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-4-chloro-1-nitrobenzene
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Reactant of Route 6
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